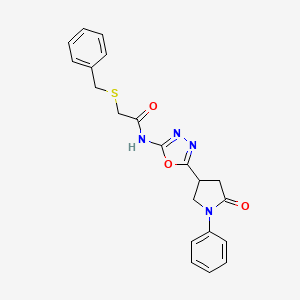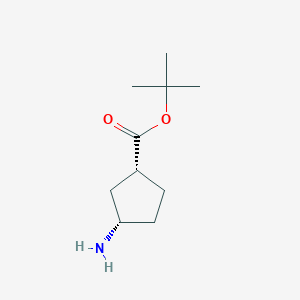![molecular formula C13H21NO4 B2572542 (2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid CAS No. 2306247-31-2](/img/structure/B2572542.png)
(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid” is a complex organic compound. It contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group . The compound also features a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of Zidebactam, a related β-lactam enhancer, involves a stereoselective process, preparing a stable sodium salt of a similar compound, and a chirally pure side chain . The convergent synthesis of Zidebactam is achieved by coupling between the sodium salt of a similar compound and a specific hydrazide, followed by requisite chemical transformations .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the spirocyclic structure and the carboxylic acid group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with alcohols to form esters , and they can also undergo decarboxylation, a reaction in which the compound loses a molecule of carbon dioxide . The presence of the spirocyclic structure may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure . Carboxylic acids typically have higher boiling points than similar-sized alcohols or hydrocarbons due to their ability to form hydrogen bonds . The presence of the spirocyclic structure could also influence the compound’s properties .Scientific Research Applications
Organic Synthesis and Catalysis
Carboxylic acids play a crucial role in organic synthesis. Researchers have explored the use of this compound as a building block for the synthesis of other valuable molecules. For instance, a recent study focused on the catalytic synthesis of saturated aliphatic carboxylic acids from readily available oxygenated substrates, H₂, and non-toxic, renewable CO₂. The reaction conditions were optimized using secondary and primary alcohols, such as 2-butanol and 1-butanol. The resulting carboxylic acids can find applications in the production of polymers, pharmaceuticals, solvents, and biofuels .
Mechanism of Action
properties
IUPAC Name |
(2S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMOSXHYOPBSRN-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

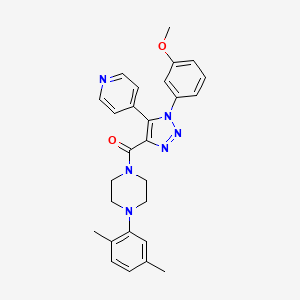
![2-[[2-(5,6-Dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2572460.png)
![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)
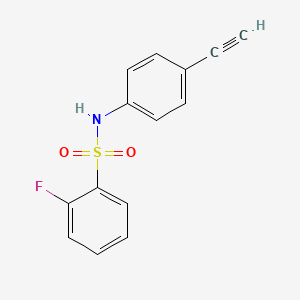
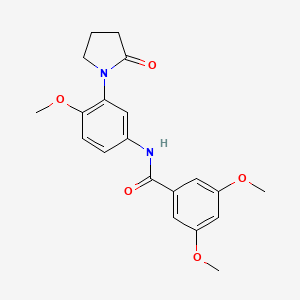

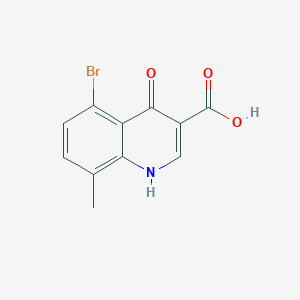

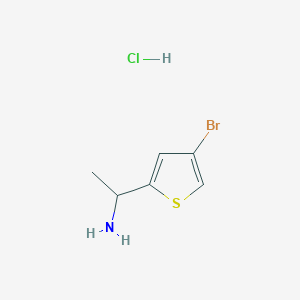


![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2572476.png)
